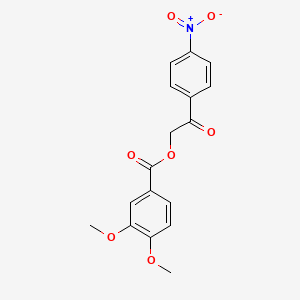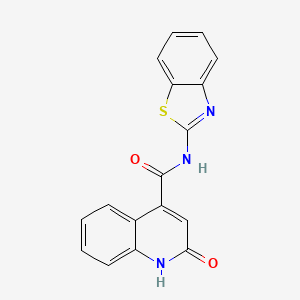
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MNPA belongs to the class of cyclopentanecarboxamide derivatives and has a unique chemical structure that makes it a promising candidate for developing new drugs and understanding the mechanism of action of various biological processes.
Mécanisme D'action
The exact mechanism of action of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is not fully understood, but it is thought to interact with various receptors in the central nervous system, including the mu-opioid receptor. N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been shown to activate the mu-opioid receptor, leading to the release of endogenous opioids, such as enkephalins and endorphins, which are involved in pain perception and reward pathways. N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide may also interact with other receptors, such as the kappa-opioid receptor, which can modulate the effects of mu-opioid receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide are complex and depend on various factors, including the dose, route of administration, and individual differences in metabolism and genetics. N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been shown to produce potent analgesic effects in animal models of pain, which may be mediated by the activation of the mu-opioid receptor. N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has also been found to produce anti-inflammatory effects, which may be mediated by the inhibition of pro-inflammatory cytokines and chemokines. In addition, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been shown to produce rewarding effects, which may underlie its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to activate the mu-opioid receptor, and its potential for developing new painkillers and addiction treatments. However, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide also has several limitations, including its potential for abuse and addiction, its complex mechanism of action, and its potential for producing unwanted side effects, such as respiratory depression and sedation.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, including the development of new painkillers and addiction treatments that target the mu-opioid receptor, the study of the underlying mechanisms of addiction and drug abuse, and the optimization of the synthesis and purification methods for N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, the development of new analytical methods for detecting N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide in biological samples, and the exploration of the potential therapeutic applications of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide in other fields, such as cancer research and immunology.
Conclusion:
In conclusion, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is a promising chemical compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, interact with various neurotransmitter receptors, and produce rewarding effects. However, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide also has several limitations and potential risks, including its potential for abuse and addiction and its complex mechanism of action. Further research is needed to fully understand the potential applications and limitations of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide and to develop new drugs and treatments based on its unique chemical structure and properties.
Méthodes De Synthèse
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 4-methylcyclopentanone in the presence of a catalyst, such as piperidine. The resulting intermediate compound is then treated with ammonium acetate and acetic anhydride to form N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide. The synthesis of N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for developing new painkillers. In pharmacology, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been found to interact with various neurotransmitter receptors, including the mu-opioid receptor, which plays a critical role in pain perception and addiction. In neuroscience, N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been used as a tool to study the underlying mechanisms of addiction and drug abuse.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-8-16(9-5-14)20-18(22)19(12-2-3-13-19)15-6-10-17(11-7-15)21(23)24/h4-11H,2-3,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYLXJMJJGXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)






![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)